贝伐拉芬尼

描述

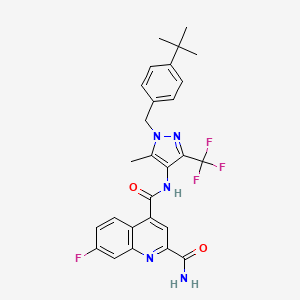

Belvarafenib is a small molecule RAF dimer (type II) inhibitor developed by Hanmi Pharmaceuticals and Genentech. It exhibits anti-tumor clinical activity in cancer patients with BRAFV600E and NRAS mutations . This compound is particularly significant in the treatment of melanoma and other cancers with these genetic alterations .

科学研究应用

贝伐拉非尼具有广泛的科学研究应用:

化学: 用作研究RAF二聚体抑制剂及其化学性质的模型化合物。

生物学: 研究其对细胞信号通路,特别是MAPK通路的的影响。

医学: 主要研究其在携带BRAFV600E和NRAS突变的癌症中的抗肿瘤活性。

工业: 在靶向癌症疗法的开发中具有潜在应用.

作用机制

贝伐拉非尼通过抑制RAF二聚体活性发挥作用。它靶向BRAF和CRAF蛋白,阻止它们的激活以及随后通过MAPK通路的信号传导。 这种抑制导致携带BRAFV600E和NRAS突变的癌细胞的肿瘤细胞增殖减少和凋亡增加 .

生化分析

Biochemical Properties

Belvarafenib plays a crucial role in biochemical reactions by inhibiting RAF kinases, which are part of the RAS/mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. Belvarafenib interacts with mutant BRAF proteins, including BRAF V600E, and CRAF, inhibiting their kinase activity. This inhibition disrupts the downstream signaling of the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

Belvarafenib has significant effects on various types of cells and cellular processes. In melanoma cells with BRAF V600E mutations, belvarafenib inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways by inhibiting the MAPK pathway, leading to decreased phosphorylation of downstream effector proteins. In AML cells with NRAS or KRAS mutations, belvarafenib reduces cell viability and enhances the effects of other therapeutic agents, such as cobimetinib .

Molecular Mechanism

The molecular mechanism of belvarafenib involves its binding to the ATP-binding site of RAF kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK pathway, such as MEK and ERK. By blocking this pathway, belvarafenib reduces cell proliferation and induces apoptosis in cancer cells. Additionally, belvarafenib has been shown to penetrate the blood-brain barrier, making it effective in treating brain metastases in melanoma patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of belvarafenib have been observed to change over time. Belvarafenib is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that belvarafenib can sustain its effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of belvarafenib in vivo may vary depending on the specific conditions and experimental setups .

Dosage Effects in Animal Models

The effects of belvarafenib vary with different dosages in animal models. At lower doses, belvarafenib effectively inhibits tumor growth and reduces cell proliferation. At higher doses, belvarafenib may cause toxic or adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where the therapeutic benefits of belvarafenib plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .

Metabolic Pathways

Belvarafenib is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of belvarafenib are then excreted through the urine and feces. The interaction of belvarafenib with metabolic enzymes can affect its bioavailability and therapeutic efficacy .

Transport and Distribution

Belvarafenib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, such as albumin, which can affect its localization and accumulation in specific tissues. The distribution of belvarafenib in the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of belvarafenib is primarily in the cytoplasm, where it exerts its inhibitory effects on RAF kinases. Belvarafenib may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications. The subcellular distribution of belvarafenib can influence its activity and function, as well as its interactions with other biomolecules .

准备方法

合成路线和反应条件

贝伐拉非尼的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

异喹啉核的形成: 这涉及在受控条件下将适当的前体环化。

噻吩并[3,2-d]嘧啶部分的引入: 此步骤需要使用特定试剂和催化剂以确保杂环的正确形成。

官能团修饰: 通过取代反应引入各种官能团,例如氨基、氯和氟基.

工业生产方法

贝伐拉非尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,包括:

间歇反应: 使用大型反应器进行环化和取代反应。

纯化: 采用结晶和色谱等技术来纯化最终产物.

化学反应分析

反应类型

贝伐拉非尼经历了几种类型的化学反应,包括:

氧化: 该反应可以修饰官能团,可能改变化合物的活性。

还原: 还原反应可用于修饰特定的官能团,例如将硝基还原为氨基。

取代: 常用于在芳环上引入或取代官能团.

常用试剂和条件

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤化试剂,如氯或氟源.

形成的主要产物

从这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而取代反应可以引入各种卤代产物 .

相似化合物的比较

类似化合物

维莫拉非尼: 另一种用于治疗黑色素瘤的RAF抑制剂。

达拉菲尼: 靶向BRAF突变,并与其他抑制剂联合使用。

克比替尼: 通常与贝伐拉非尼联合使用以提高疗效.

独特性

贝伐拉非尼因其能够抑制BRAF和CRAF蛋白而独一无二,与其他RAF抑制剂相比,它具有更广泛的活性。 其高脑渗透性也使其成为治疗黑色素瘤患者脑转移的潜在候选药物 .

属性

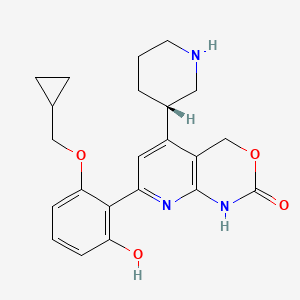

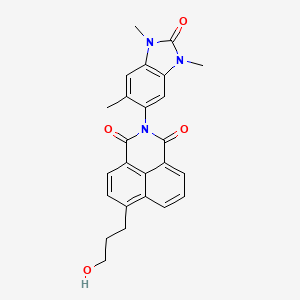

IUPAC Name |

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQTKNUUQOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446113-23-0 | |

| Record name | Belvarafenib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELVARAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] Belvarafenib achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]

A: Belvarafenib has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]

A: Combining Belvarafenib with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]

A: One of the identified resistance mechanisms to Belvarafenib involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of Belvarafenib in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of Belvarafenib and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []

A: Belvarafenib distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]

A: NGS plays a crucial role in identifying patients who might benefit from Belvarafenib treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with Belvarafenib. []

A: Belvarafenib's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that Belvarafenib exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated Belvarafenib in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []

A: The crystal structure of Belvarafenib bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of Belvarafenib's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than Belvarafenib in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)